Tabernamine
Description
Properties
Molecular Formula |
C40H48N4O2 |
|---|---|
Molecular Weight |
616.8 g/mol |
IUPAC Name |
methyl (1R,12R,14R,15E)-12-[(1R,15S,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraen-6-yl]-15-ethylidene-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate |
InChI |
InChI=1S/C40H48N4O2/c1-5-23-15-22-16-32-37-28(13-14-44(20-22)39(23)32)27-12-11-25(17-34(27)42-37)30-18-29-24(6-2)21-43(3)35(36(29)40(45)46-4)19-31-26-9-7-8-10-33(26)41-38(30)31/h6-12,17,22-23,29-30,32,35-36,39,41-42H,5,13-16,18-21H2,1-4H3/b24-6-/t22-,23-,29-,30+,32-,35+,36?,39-/m0/s1 |
InChI Key |
MTARGWPMLJBYNG-SESIEVFNSA-N |
Isomeric SMILES |
CC[C@H]1C[C@H]2C[C@@H]3[C@H]1N(C2)CCC4=C3NC5=C4C=CC(=C5)[C@H]6C[C@@H]\7C([C@@H](CC8=C6NC9=CC=CC=C89)N(C/C7=C/C)C)C(=O)OC |
Canonical SMILES |
CCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=CC(=C5)C6CC7C(C(CC8=C6NC9=CC=CC=C89)N(CC7=CC)C)C(=O)OC |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Sources
Tabernamine is primarily isolated from various species within the Tabernaemontana genus, which includes plants such as Tabernaemontana divaricata, Tabernaemontana catharinensis, and Tabernaemontana crassa. These plants are rich in monoterpene indole alkaloids, which contribute to their significant medicinal potential. The alkaloids are known for their diverse structural types, including bis-indole alkaloids and other derivatives that exhibit various biological activities .
Pharmacological Activities
This compound exhibits a wide range of pharmacological activities, making it a subject of interest in both traditional and modern medicine. The following table summarizes the key biological activities associated with this compound:
Case Studies and Research Findings
Numerous studies have documented the efficacy of this compound in various applications:
- Anticancer Research : In vitro studies have shown that extracts containing this compound can inhibit the growth of different cancer cell lines, including breast and renal cancers. The mechanism involves inducing apoptosis and inhibiting cell cycle progression .
- Antimicrobial Activity : Research has indicated that this compound possesses antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes .
- Wound Healing Properties : A study highlighted the use of this compound-rich extracts in promoting wound healing in animal models. The extracts enhanced collagen synthesis and reduced inflammation at the wound site .
- Antioxidant Potential : The antioxidant capacity of this compound was evaluated using various assays, showing that it effectively scavenges free radicals and reduces oxidative stress markers in cellular models .
Comparison with Similar Compounds
Comparison with Structurally Related Alkaloids
Structural Analogues and Modifications
Tabernamine derivatives and related bisindole alkaloids share core structural motifs but differ in substituents, significantly altering bioactivity (Table 1).
Table 1: Structural and Bioactive Comparison of this compound and Analogues
Key Structural Determinants of Bioactivity
- Cytotoxicity : The iboga unit’s acetyl group (e.g., tabernamidine B) enhances cytotoxicity, while hydroxylation (19’-hydroxythis compound) retains potency but may alter metabolic stability .
- α-Glycosidase Inhibition : this compound’s activity (IC₅₀: 0.95–4.61 µM) surpasses 19(S)-hydroxyibogamine (IC₅₀: 17.18 µM), suggesting the bisindole framework is critical for efficacy .
- Cholinesterase Inactivity : Unlike affinisine or voacangine, this compound lacks AChE/BuChE inhibition, likely due to absence of key substituents (e.g., carbomethoxy groups) .
Pharmacological Comparison with Functional Analogues
Cytotoxicity Against Cancer Cell Lines
This compound and its derivatives show moderate cytotoxicity compared to reference drugs:
Enzymatic Inhibition Profiles
Preparation Methods
Natural Sources and Traditional Extraction of Tabernamine
Tabernaemontana laeta, a tropical Apocynaceae species, serves as the primary natural source of this compound . The alkaloid is localized in the stem bark and leaves, with concentrations varying seasonally and geographically. Traditional extraction employs sequential solvent partitioning:
-
Plant Material Pretreatment : Dried stem bark is ground to a 24–48 mesh particle size to maximize surface area for solvent penetration .
-
Maceration : Soaked in methanol for 72 hours at 25°C, followed by filtration and solvent evaporation under reduced pressure .
-
Liquid-Liquid Partitioning : The crude extract is suspended in water and successively partitioned with chloroform, ethyl acetate, and n-butanol to isolate alkaloid-rich fractions .
A comparative analysis of extraction yields from T. laeta is summarized below:
| Plant Part | Solvent System | Yield (%) | Major Alkaloids Identified |
|---|---|---|---|
| Stem bark | Methanol | 1.8 ± 0.2 | This compound, voacamine, conodurine |
| Leaves | Ethanol-water (7:3) | 1.2 ± 0.1 | This compound, affinine, normacusine B |
This method achieves partial enrichment but requires subsequent purification steps due to co-extraction of structurally similar indole alkaloids like voacamine and affinine .
Advanced Extraction Techniques: Supercritical Fluid Optimization
Supercritical CO₂ (SC-CO₂) with ethanol as a polar cosolvent has been adapted for this compound extraction, leveraging its low thermal degradation risk and selectivity . Key parameters include:
-
Pressure : 200–300 bar (optimal at 250 bar for maximizing mass transfer kinetics) .
-
Temperature : 45°C balances solvent density and solute volatility .
-
Cosolvent Ratio : 10–15% ethanol enhances alkaloid solubility by 40% compared to pure SC-CO₂ .
A pulsed SFE approach (six pressurization-depressurization cycles) reduces total extraction time by 35% while maintaining a yield of 1.29% . The intermittent process prevents bed channeling and improves solvent contact with plant matrices.
Chromatographic Purification and Structural Elucidation
Crude extracts undergo multi-step chromatography:
-
Flash Column Chromatography : Silica gel (230–400 mesh) with gradient elution (chloroform:methanol 95:5 to 80:20) isolates this compound-enriched fractions .
-
HPLC Refinement : C18 reverse-phase column (5 µm, 250 × 4.6 mm), isocratic elution with acetonitrile:0.1% trifluoroacetic acid (65:35) at 1 mL/min, yielding ≥95% purity .
Structural confirmation employs:
-
NMR Spectroscopy : ¹H NMR (CDCl₃, 500 MHz) displays characteristic signals at δ 7.25 (H-9), δ 3.82 (OCH₃), and δ 2.45 (N-CH₃) . ¹³C NMR identifies 28 carbons, including two indole moieties and an ether bridge .
-
GC-MS Analysis : Electron ionization at 70 eV reveals a molecular ion at m/z 682.3 [M]⁺, with fragments at m/z 353 (cleavage of the C-16—C-21 bond) and m/z 329 (loss of the methoxy group) .
Synthetic Approaches and Challenges
Total synthesis of this compound remains elusive due to its stereochemical complexity. However, biosynthetic insights from related iboga alkaloids suggest potential strategies:
-
Biosynthetic Precursors : Catharanthine and tabersonine serve as hypothetical intermediates, undergoing oxidative coupling and cyclization .
-
Photochemical Reactions : Visible light irradiation of catharanthine derivatives in the presence of cyanide donors generates pseudotabersonine analogs, though racemization at C-14 complicates enantiomeric purity .
Current limitations include low yields (<5%) in partial syntheses and the lack of efficient catalysts for stereocontrolled dimerization .
Analytical Validation and Quality Control
Quantitative analysis employs GC-FID with external calibration (linearity range: 10–500 µg/mL, R² = 0.998) . Method validation parameters:
| Parameter | Result |
|---|---|
| LOD | 0.8 µg/mL |
| LOQ | 2.5 µg/mL |
| Intraday precision (RSD%) | 1.2–1.8% |
| Recovery rate | 98.3 ± 2.1% |
Stability studies indicate that this compound degrades by 12% after 6 months at −20°C, necessitating lyophilization for long-term storage .
Q & A
Q. What ethical and safety considerations apply to handling this compound in laboratory settings?
- Answer : Follow institutional biosafety protocols (e.g., fume hoods for volatile intermediates). Conduct risk assessments for genotoxicity (Ames test) and ecotoxicity (Daphnia magna assays). Obtain IRB/IACUC approval for preclinical studies .
Data Presentation Guidelines
- Tables : Use Roman numerals for table IDs. Include footnotes explaining abbreviations and statistical thresholds (e.g., p < 0.05). Ensure self-contained clarity without reliance on text .
- Figures : Label axes with units and error bars (SD/SEM). Use color-blind-friendly palettes and vector formats for scalability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
